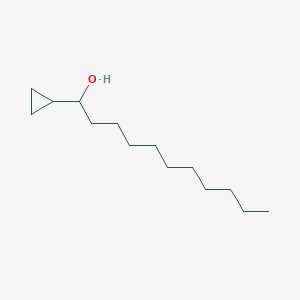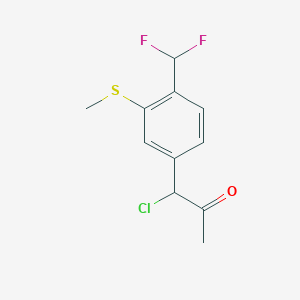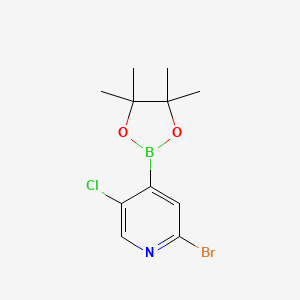
1-Cyclopropylundecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylundecan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a cyclopropyl group attached to the first carbon of an undecanol chain
Métodos De Preparación
The synthesis of 1-Cyclopropylundecan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with undecanal. This Grignard reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted and purified.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Cyclopropylundecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 1-Cyclopropylundecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-Cyclopropylundecane. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the hydroxyl group to a chloro group, forming 1-Cyclopropylundecyl chloride.
Aplicaciones Científicas De Investigación
1-Cyclopropylundecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to the biological activity of cyclopropyl-containing compounds. It may serve as a model compound for understanding the interactions of cyclopropyl groups with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylundecan-1-ol depends on its interactions with molecular targets. The cyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Cyclopropylundecan-1-ol can be compared with other cyclopropyl-containing alcohols, such as 1-Cyclopropylethanol and 1-Cyclopropylpropanol. These compounds share the cyclopropyl group but differ in the length of their carbon chains. The unique structural features of this compound, such as its longer carbon chain, may impart different physical and chemical properties compared to its shorter-chain analogs.
Similar compounds include:
- 1-Cyclopropylethanol
- 1-Cyclopropylpropanol
- 1-Cyclopropylbutanol
These compounds can be used to study the effects of chain length on the properties and reactivity of cyclopropyl-containing alcohols.
Propiedades
Fórmula molecular |
C14H28O |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
1-cyclopropylundecan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-14(15)13-11-12-13/h13-15H,2-12H2,1H3 |
Clave InChI |
ASQFRWQYWCZFGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)






